molecular formula C22H19BrN2O3S B15019517 O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

Cat. No.: B15019517
M. Wt: 471.4 g/mol
InChI Key: BQQUJNGMHMPQSL-UHFFFAOYSA-N
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Description

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-ethoxyaniline with benzoyl chloride under basic conditions to yield N-(4-ethoxyphenyl)benzamide.

    Introduction of the Carbamothioyl Group: The next step involves the introduction of the carbamothioyl group. This can be achieved by reacting the benzamide derivative with 4-bromophenyl isothiocyanate in the presence of a base such as triethylamine.

    Formation of the Final Product: The final step involves the reaction of the intermediate product with an appropriate reagent to introduce the oxy group, resulting in the formation of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and systems.

Mechanism of Action

The mechanism of action of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-bromophenyl)carbamothioyl]acetamide: This compound shares a similar carbamothioyl group but differs in the acetamide moiety.

    N-(4-ethoxyphenyl)benzamide: This compound shares the benzamide core and ethoxyphenyl group but lacks the carbamothioyl and bromophenyl groups.

Uniqueness

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE is unique due to the combination of functional groups it possesses, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

O-[3-[(4-ethoxyphenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C22H19BrN2O3S/c1-2-27-19-12-10-17(11-13-19)24-21(26)15-4-3-5-20(14-15)28-22(29)25-18-8-6-16(23)7-9-18/h3-14H,2H2,1H3,(H,24,26)(H,25,29)

InChI Key

BQQUJNGMHMPQSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)Br

Origin of Product

United States

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